molecular formula C10H12N2O4 B8128307 1-(Oxazole-5-carbonyl)-piperidine-4-carboxylic acid

1-(Oxazole-5-carbonyl)-piperidine-4-carboxylic acid

Cat. No.: B8128307
M. Wt: 224.21 g/mol
InChI Key: BYCGIVIMMVVYKJ-UHFFFAOYSA-N
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Description

1-(Oxazole-5-carbonyl)-piperidine-4-carboxylic acid is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxazole-5-carbonyl)-piperidine-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of oxazole-5-carboxylic acid with piperidine-4-carboxylic acid under specific reaction conditions. The reaction typically requires a catalyst, such as a strong acid or base, and may involve heating to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxazole-5-carbonyl)-piperidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives where different functional groups replace the original ones.

Scientific Research Applications

1-(Oxazole-5-carbonyl)-piperidine-4-carboxylic acid has several scientific research applications:

  • Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound may have biological activity and can be studied for potential therapeutic uses.

  • Medicine: It may serve as a precursor for the development of new drugs.

  • Industry: The compound can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Oxazole-5-carbonyl)-piperidine-4-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response.

Comparison with Similar Compounds

1-(Oxazole-5-carbonyl)-piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

  • Isoxazole derivatives: These compounds have a similar structure but differ in the position of the oxygen atom.

  • Thiazole derivatives: These compounds contain sulfur instead of oxygen in the heterocyclic ring.

Uniqueness: this compound is unique due to its specific arrangement of atoms and functional groups, which may confer distinct chemical and biological properties compared to other oxazole derivatives.

Properties

IUPAC Name

1-(1,3-oxazole-5-carbonyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c13-9(8-5-11-6-16-8)12-3-1-7(2-4-12)10(14)15/h5-7H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCGIVIMMVVYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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